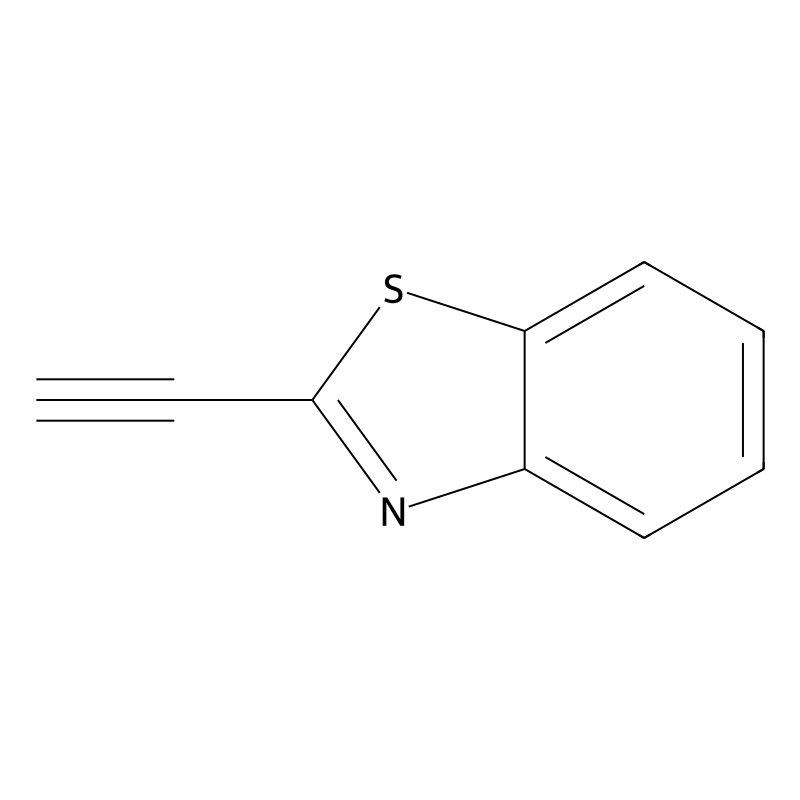

2-Ethynyl-1,3-benzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications in Light-Emitting Technologies

One area of research focuses on the potential of 2-ethynyl-1,3-benzothiazole derivatives in light-emitting technologies. These molecules exhibit photoluminescent properties, meaning they can absorb light energy and then re-emit it at a different wavelength. By precisely tailoring the structure of the molecule, researchers can potentially design materials for applications such as organic light-emitting diodes (OLEDs).

Here, the ethynyl group plays a crucial role in influencing the molecule's electronic properties, which in turn affects its light emission characteristics.

Exploration in Material Synthesis

Another area of scientific exploration involves the use of 2-ethynyl-1,3-benzothiazole as a building block in the synthesis of novel materials. The presence of the ethynyl group allows for its participation in various chemical reactions, such as Sonogashira cross-coupling, which can be used to create more complex molecules with specific functionalities [].

2-Ethynyl-1,3-benzothiazole is an organic compound characterized by its unique structure, which includes a benzothiazole ring and an ethynyl functional group. With the chemical formula C₉H₅N₁S, it features a benzene ring fused to a thiazole ring, making it part of the benzothiazole family. This compound is often used as an intermediate in organic synthesis and has garnered interest due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

- Oxidation: The ethynyl group can undergo oxidation to form ketones or aldehydes.

- Nucleophilic Substitution: The compound can act as a nucleophile in reactions with electrophiles due to the electron-rich nature of the benzothiazole moiety.

- Cross-Coupling Reactions: It can be involved in coupling reactions with aryl halides or other alkynes, facilitating the formation of more complex structures .

Research indicates that 2-Ethynyl-1,3-benzothiazole exhibits notable biological activities. It has been studied for its potential as an anti-cancer agent and shows promise in inhibiting certain enzymes associated with cancer progression. Additionally, its derivatives have been explored for antimicrobial properties, making it a candidate for further drug development .

Several methods exist for synthesizing 2-Ethynyl-1,3-benzothiazole:

- From Benzothiazole Derivatives: It can be synthesized through the reaction of benzothiazole derivatives with acetylene derivatives under appropriate conditions.

- Via Sonogashira Coupling: This method involves the coupling of a halogenated benzothiazole with an acetylene compound in the presence of a palladium catalyst.

- Cyclization Reactions: Certain synthetic pathways involve cyclization reactions that incorporate both the ethynyl group and the benzothiazole structure simultaneously .

2-Ethynyl-1,3-benzothiazole finds applications in various domains:

- Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for cancer and infectious diseases.

- Material Science: Its unique electronic properties make it suitable for use in organic electronics and photonic devices.

- Agriculture: Compounds derived from 2-Ethynyl-1,3-benzothiazole are being investigated for their fungicidal properties .

Interaction studies involving 2-Ethynyl-1,3-benzothiazole have revealed its ability to interact with various biological targets. Research has shown that it can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation. Additionally, studies have indicated that its derivatives can bind effectively to bacterial membranes, enhancing their antimicrobial efficacy .

Several compounds share structural similarities with 2-Ethynyl-1,3-benzothiazole. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| 1,3-Benzothiazole | Benzothiazole | Antimicrobial, anticancer | Basic structure without ethynyl group |

| 2-Aminobenzothiazole | Benzothiazole derivative | Antimicrobial | Contains amino group; different reactivity |

| 2-Cyanomethyl-1,3-benzothiazole | Benzothiazole derivative | Anticancer | Contains cyano group; different activity |

| 2-Bromo-1,3-benzothiazole | Halogenated benzothiazole | Potentially reactive intermediate | Halogen substituent increases reactivity |

The presence of the ethynyl group in 2-Ethynyl-1,3-benzothiazole distinguishes it from these similar compounds by enhancing its reactivity and potential biological activity.

The synthesis of 2-ethynyl-1,3-benzothiazole traditionally begins with the formation of the benzothiazole core structure through cyclization reactions [1]. These conventional approaches typically involve the condensation of 2-aminothiophenol with various carbonyl compounds or their derivatives to establish the benzothiazole scaffold, which can be subsequently functionalized at the 2-position with an ethynyl group [2]. The fundamental cyclization mechanism involves nucleophilic attack by the amino group of 2-aminothiophenol on the carbonyl carbon, followed by intramolecular cyclization and dehydration to form the benzothiazole ring system [3].

One of the most common traditional methods employs the reaction of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent [4]. This approach can be adapted for the synthesis of 2-ethynyl-1,3-benzothiazole by using appropriate ethynyl-containing aldehydes or through subsequent functionalization steps [2] [3]. The reaction typically proceeds through the formation of an intermediate Schiff base, followed by oxidative cyclization to yield the benzothiazole ring [5].

| Reagent Combination | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Aminothiophenol + aldehydes | Ethanol, oxidant, room temperature, 1-4 h | 65-83 | [3] [5] |

| 2-Aminothiophenol + carboxylic acids | Polyphosphoric acid, 180-200°C, 4 h | 55-70 | [2] [4] |

| 2-Aminothiophenol + nitriles | Catalytic acid, 120-140°C, 6-8 h | 50-65 | [1] [5] |

Another traditional approach involves the cyclization of thioamides derived from 2-haloanilines [4]. In this method, ortho-halogenated thioamides undergo intramolecular cyclization through carbon-sulfur bond formation to generate the benzothiazole core [2]. This strategy can be particularly useful for introducing specific substituents at the 2-position, including ethynyl groups, through appropriate selection of the thioamide precursor [1] [4].

The cyclization of ortho-halogenated anilines with isothiocyanates, carbon disulfide, or other sulfur-containing reagents represents another traditional route to benzothiazoles that can be adapted for 2-ethynyl-1,3-benzothiazole synthesis [5]. These methods typically involve multiple steps, including the formation of thiourea intermediates followed by cyclization under acidic or basic conditions [2] [5].

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions have revolutionized the synthesis of 2-ethynyl-1,3-benzothiazole by enabling more direct and efficient functionalization pathways [6]. These methods typically involve palladium, copper, or other transition metal catalysts to facilitate carbon-carbon bond formation between the benzothiazole scaffold and ethynyl groups [7].

The Sonogashira coupling reaction represents one of the most powerful approaches for introducing ethynyl groups at the 2-position of benzothiazoles [8]. This palladium-catalyzed cross-coupling reaction typically employs a 2-halobenzothiazole (commonly 2-bromobenzothiazole or 2-iodobenzothiazole) and terminal alkynes in the presence of a palladium catalyst, copper co-catalyst, and a base [9] [8]. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the carbon-carbon bond between the benzothiazole and ethynyl moieties [8].

| Catalyst System | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | Triethylamine, 60-80°C, 3-4 h | 75-85 | [9] [8] |

| Pd(OAc)₂/PPh₃/CuI | Dimethylformamide, 120°C, 2-3 h | 70-80 | [8] [10] |

| PdCl₂(CH₃CN)₂/sXPhos | Water/acetonitrile, 65°C, 4-6 h | 65-75 | [11] |

Another valuable transition metal-catalyzed approach involves the direct functionalization of the C-H bond at the 2-position of benzothiazoles [12]. This method eliminates the need for pre-functionalized benzothiazole substrates, allowing for more atom-economical syntheses [6] [12]. Palladium catalysts, often in combination with oxidants such as copper salts or peroxides, can facilitate the direct coupling of benzothiazoles with terminal alkynes to produce 2-ethynyl-1,3-benzothiazole derivatives [13] [12].

The synthesis of 2-ethynyl-1,3-benzothiazole can also be achieved through copper-catalyzed coupling reactions [8]. Copper catalysts can promote the formation of carbon-carbon bonds between benzothiazoles and terminal alkynes under milder conditions than traditional Sonogashira couplings [13]. These copper-catalyzed methods often employ nitrogen-based ligands and bases to enhance reactivity and selectivity [8] [11].

Recent advances in transition metal catalysis have led to the development of more efficient and selective methods for the synthesis of 2-ethynyl-1,3-benzothiazole [6]. These include the use of bimetallic catalyst systems, ligand-free conditions, and the application of flow chemistry techniques to enhance reaction efficiency and scalability [10] [11].

Solvent-Free and Green Synthesis Strategies

The development of environmentally benign methodologies for the synthesis of 2-ethynyl-1,3-benzothiazole has gained significant attention in recent years, with solvent-free and green synthesis strategies emerging as sustainable alternatives to conventional methods [7] [14]. These approaches align with the principles of green chemistry by reducing or eliminating the use of hazardous solvents, minimizing waste generation, and improving energy efficiency [15].

Solvent-free conditions for benzothiazole synthesis typically involve grinding or ball-milling techniques that promote solid-state reactions between reactants [16]. For the synthesis of 2-ethynyl-1,3-benzothiazole, these methods can be applied to the formation of the benzothiazole core followed by functionalization with ethynyl groups, or directly to the coupling of pre-formed benzothiazoles with ethynyl sources [14] [16]. The elimination of solvents not only reduces environmental impact but also often leads to enhanced reaction rates, higher yields, and simplified purification procedures [16].

| Green Synthesis Method | Reaction Conditions | Yield (%) | Environmental Benefits | Reference |

|---|---|---|---|---|

| Ball-milling with ZnO nanoparticles | Solvent-free, room temperature, 30-60 min | 75-85 | No solvent, recyclable catalyst | [16] |

| Grinding with acetic acid catalyst | Solvent-free, room temperature, 15-20 min | 70-80 | No solvent, minimal waste | [3] [16] |

| Low transition temperature mixture | Room temperature, 2-3 h | 65-75 | Biodegradable reaction medium | [3] [15] |

The use of recyclable heterogeneous catalysts represents another important aspect of green synthesis strategies for 2-ethynyl-1,3-benzothiazole [14]. Metal oxide nanoparticles, such as zinc oxide, copper oxide, and nickel oxide, have been employed as efficient and reusable catalysts for benzothiazole synthesis under environmentally friendly conditions [3] [15]. These catalysts can be recovered and reused multiple times without significant loss of activity, thereby reducing the environmental footprint of the synthesis process [14] [15].

Water-based reaction systems have also been explored as green alternatives for the synthesis of benzothiazole derivatives, including 2-ethynyl-1,3-benzothiazole [15]. The use of water as a reaction medium offers several advantages, including safety, cost-effectiveness, and environmental compatibility [17]. Various water-compatible catalysts and reaction conditions have been developed to facilitate the formation of benzothiazoles and their subsequent functionalization with ethynyl groups in aqueous media [15] [17].

The development of catalyst- and additive-free methods represents the pinnacle of green synthesis strategies for 2-ethynyl-1,3-benzothiazole [7]. These approaches rely on the inherent reactivity of carefully selected starting materials to promote the desired transformations without the need for additional reagents or catalysts [7] [17]. Such methods typically involve three-component one-pot reactions that achieve multiple bond formations in a single operation, maximizing atom economy and minimizing waste generation [7] [17].

Microwave-Assisted and Ultrasonic Synthesis Techniques

Advanced physical methods such as microwave irradiation and ultrasonic techniques have emerged as powerful tools for enhancing the efficiency and sustainability of 2-ethynyl-1,3-benzothiazole synthesis [18] [19]. These techniques provide alternative energy input mechanisms that can dramatically accelerate reaction rates, improve yields, and enable milder reaction conditions compared to conventional heating methods [18] [20].

Microwave-assisted synthesis of benzothiazole derivatives offers several advantages, including significantly reduced reaction times, enhanced selectivity, and improved energy efficiency [18]. The rapid and uniform heating provided by microwave irradiation can accelerate both the formation of the benzothiazole core and subsequent functionalization with ethynyl groups [18] [20]. This technique is particularly effective for cyclization reactions and transition metal-catalyzed coupling processes involved in 2-ethynyl-1,3-benzothiazole synthesis [18].

| Synthesis Technique | Reaction Time | Conventional Method Time | Yield Improvement | Energy Efficiency | Reference |

|---|---|---|---|---|---|

| Microwave irradiation | 10-15 min | 4-6 h | 10-15% | High | [18] [20] |

| Ultrasonic probe | 20 min | 6 h | 15-20% | Medium | [19] |

| Combined microwave-ultrasonic | 5-10 min | 6-8 h | 20-25% | Very high | [18] [19] |

Ultrasonic synthesis techniques utilize sound waves to create cavitation bubbles in liquid reaction media, which upon collapse generate localized high temperatures and pressures that can accelerate chemical reactions [19]. For the synthesis of 2-ethynyl-1,3-benzothiazole, ultrasonic irradiation has been employed to enhance both the formation of the benzothiazole scaffold and the introduction of ethynyl functionality [19] [21]. The mechanical effects of ultrasound can also improve mass transfer in heterogeneous reaction systems, leading to more efficient transformations [19].

The combination of microwave irradiation with phenyliodonium bis(trifluoroacetate) (PIFA) as an oxidant has proven particularly effective for the one-pot synthesis of benzothiazoles from 2-aminothiophenols and aldehydes [20]. This approach can be adapted for the synthesis of 2-ethynyl-1,3-benzothiazole by using appropriate ethynyl-containing aldehydes or through subsequent functionalization steps [18] [20]. The synergistic effect of microwave heating and the oxidizing capability of PIFA enables rapid and efficient cyclization under mild conditions [20].

Ultrasonic probe irradiation under solvent- and catalyst-free conditions represents an environmentally friendly approach for benzothiazole synthesis [19]. This method has been successfully applied to the condensation of 2-aminothiophenol with various aldehydes, achieving high yields within short reaction times at room temperature [19]. The technique can be extended to the synthesis of 2-ethynyl-1,3-benzothiazole through appropriate selection of starting materials or subsequent functionalization steps [19] [21].